

# 1-bromopropane CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-Bromopropane	
Cat. No.:	B046711	Get Quote

## **In-Depth Technical Guide: 1-Bromopropane**

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of **1-bromopropane** (1-BP), a halogenated organic solvent. It details its fundamental chemical and physical properties, including its CAS number and molecular weight. The guide outlines common laboratory and industrial synthesis protocols, as well as established analytical methods for its detection and quantification in various matrices. A significant focus is placed on the metabolic pathways of **1-bromopropane**, particularly its conjugation with glutathione, which is a critical process in its toxicity. This document is intended to serve as a valuable resource for professionals in research and development who handle or investigate this compound.

# **Chemical and Physical Properties**

**1-Bromopropane**, also known as n-propyl bromide, is a colorless to pale yellow liquid with a characteristic hydrocarbon-like odor. It has seen increased industrial use as a substitute for ozone-depleting solvents.[1] Key identification and property data are summarized in the table below.



Property	Value	Reference
CAS Number	106-94-5	[2][3][4][5]
Molecular Weight	122.99 g/mol	[2][3][4]
Chemical Formula	C₃H₁Br	[4]
Synonyms	n-Propyl bromide, Propyl bromide	[1][4]
Density	1.354 g/mL at 25 °C	[2][3]
Boiling Point	71 °C	[2][3]
Melting Point	-110 °C	[2][3]
Flash Point	24.5 °C (closed cup)	[2][3]
Vapor Pressure	146 mmHg at 20 °C	[2][3]
Refractive Index	n20/D 1.434	[2][3]

# Synthesis of 1-Bromopropane Laboratory Scale Synthesis from n-Propanol

A common laboratory method for the synthesis of **1-bromopropane** involves the reaction of n-propanol with hydrobromic acid, often generated in situ from an alkali metal bromide and a strong acid like sulfuric acid.

#### Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 20 g of sodium bromide and 15 mL of water.
- Addition of Alcohol: Add 11 mL of 1-propanol to the flask.
- Acid Addition: Cool the flask in an ice bath. With vigorous stirring, slowly add 15 mL of concentrated sulfuric acid dropwise from the dropping funnel. Maintaining a low temperature is crucial to prevent the oxidation of hydrobromic acid to bromine.



- Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 30-45 minutes.
- Distillation: Rearrange the apparatus for simple distillation and collect the distillate, which consists of crude **1-bromopropane** and water.
- Work-up:
  - Transfer the distillate to a separatory funnel and wash with 25 mL of water. The lower organic layer is the crude 1-bromopropane.
  - Separate the layers and wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
  - Again, separate the layers and wash the organic layer with 15 mL of saturated sodium chloride solution to aid in the removal of dissolved water.
- Drying and Final Distillation: Transfer the washed 1-bromopropane to a clean, dry flask and dry over anhydrous calcium chloride or sodium sulfate. Perform a final distillation, collecting the fraction that boils at approximately 71 °C.

## **Analytical Methodologies**

The determination of **1-bromopropane** in various matrices, such as air and biological samples, is crucial for monitoring occupational exposure and in toxicological studies.

#### **Determination in Workplace Air**

A widely used method for air monitoring involves collection on a solid sorbent followed by gas chromatography analysis.

Experimental Protocol (NIOSH Method 1025):

- Sample Collection: Draw a known volume of air (e.g., 12 L) through a coconut shell charcoal sorbent tube using a calibrated personal sampling pump.
- Sample Preparation: Break the ends of the sorbent tube and transfer the front and back sections to separate 2-mL vials.



- Desorption: Add 1 mL of carbon disulfide to each vial, cap immediately, and allow to stand for 30 minutes with occasional agitation to desorb the 1-bromopropane.
- GC Analysis: Analyze the desorbed samples by gas chromatography with flame ionization detection (GC-FID).
  - Column: A suitable capillary column, such as one with a non-polar stationary phase.
  - Injector and Detector Temperatures: Typically set around 200-250 °C.
  - Oven Temperature Program: An isothermal or gradient program to achieve separation from other components.
  - Quantification: Use a calibration curve prepared from standards of 1-bromopropane in carbon disulfide.

### **Determination of Metabolites in Biological Samples**

The analysis of **1-bromopropane** metabolites in urine is a common method for biological monitoring. The primary metabolite analyzed is N-acetyl-S-(n-propyl)-L-cysteine (AcPrCys).

Experimental Protocol (UPLC-ESI/MS/MS):

- Sample Collection and Storage: Collect urine samples and store them at -70°C until analysis.
- Sample Preparation: Thaw the urine samples. Dilute an aliquot (e.g., 1:10) with an appropriate buffer, such as 15 mM ammonium acetate (pH 6.8).
- Chromatography: Inject the diluted sample into an ultra-high performance liquid chromatography (UPLC) system.
  - Column: A reverse-phase column suitable for separating polar analytes.
  - Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
- Mass Spectrometry Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in either positive or negative ion mode. Monitor for the



specific parent-to-daughter ion transition for AcPrCys.

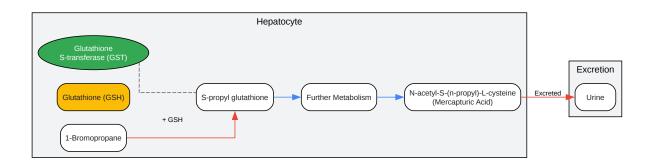
 Quantification: Create a calibration curve using standards of AcPrCys prepared in a similar matrix.

## **Metabolism and Toxicity**

The toxicity of **1-bromopropane** is closely linked to its metabolism. Two primary pathways have been identified: oxidation via cytochrome P450 enzymes (mainly CYP2E1) and conjugation with glutathione (GSH).[6] The balance between these pathways can influence the toxic effects of the compound.[7]

#### **Glutathione Conjugation Pathway**

Glutathione conjugation is a significant detoxification pathway for **1-bromopropane**. This process, catalyzed by glutathione S-transferases (GSTs), leads to the formation of S-propyl glutathione. This conjugate is then further metabolized to N-acetyl-S-(n-propyl)-L-cysteine (a mercapturic acid), which is excreted in the urine.[8] Depletion of cellular glutathione due to the formation of these conjugates can lead to oxidative stress and subsequent cellular damage, contributing to the hepatotoxicity and neurotoxicity of **1-bromopropane**.[5][9]



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- To cite this document: BenchChem. [1-bromopropane CAS number and molecular weight].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046711#1-bromopropane-cas-number-and-molecular-weight]

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